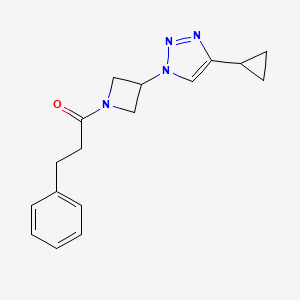

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one

CAS No.: 2097894-78-3

Cat. No.: VC4572501

Molecular Formula: C17H20N4O

Molecular Weight: 296.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097894-78-3 |

|---|---|

| Molecular Formula | C17H20N4O |

| Molecular Weight | 296.374 |

| IUPAC Name | 1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one |

| Standard InChI | InChI=1S/C17H20N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-5,12,14-15H,6-11H2 |

| Standard InChI Key | FCVWMAYQHSZABQ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4 |

Introduction

Synthesis Methods

The synthesis of compounds with triazole and azetidine rings typically involves multi-step reactions, including click chemistry for forming the triazole ring. Catalysts like copper(I) iodide are often used to facilitate these reactions.

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| Formation of Triazole Ring | Alkyne, Azide, Cu(I) Catalyst | DMF or Water, Room Temperature |

| Azetidine Ring Formation | Various Methods, e.g., Cyclization | Specific Conditions Depending on Method |

Potential Biological Activity

Compounds with triazole and azetidine rings may exhibit biological activity due to their ability to interact with enzymes or receptors. The electron-rich nature of the triazole ring can facilitate binding through hydrogen bonding or π-stacking interactions.

| Biological Target | Potential Activity |

|---|---|

| Enzymes | Inhibition or Activation |

| Receptors | Agonism or Antagonism |

Research Findings and Applications

While specific research findings on 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one are not available, compounds with similar structures are being explored for their therapeutic potential. These include applications in drug development for various diseases, given their ability to interact with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume